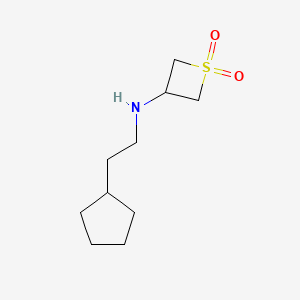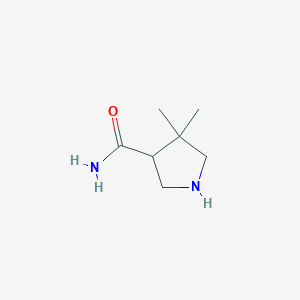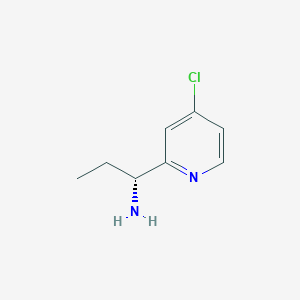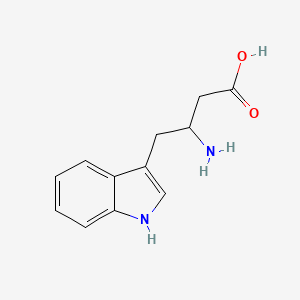![molecular formula C18H25N3O3 B12959334 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development. The structure of this compound includes an imidazo[1,5-a]pyrazine core, which is a fused heterocyclic system containing nitrogen atoms. This core is functionalized with various substituents, making it a versatile molecule for various applications.
Méthodes De Préparation
The synthesis of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyrazine core. This can be achieved through oxidative cyclization or cycloaddition reactions . Industrial production methods often involve the use of transition-metal catalysts to enhance the efficiency and selectivity of the reactions .
Analyse Des Réactions Chimiques
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium acetate, and various alkylamines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, it is used in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to a cascade of cellular events . For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, imidazo[1,2-a]pyrazines are known for their versatility in drug development, whereas imidazo[1,5-a]pyridines are often used in agrochemicals .
Propriétés
Formule moléculaire |
C18H25N3O3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
tert-butyl 2-benzyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)19-9-10-21-15(12-19)13-20(16(21)22)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
Clé InChI |
KLBKFMAUCMDSDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)

![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)

![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
